4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol

Descripción

Molecular Architecture and IUPAC Nomenclature

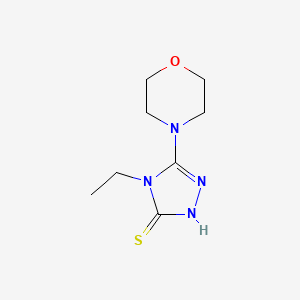

The molecular structure of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol represents a sophisticated heterocyclic system characterized by multiple functional groups and substitution patterns. The compound possesses a molecular formula of C8H14N4OS with a molecular weight of 214.29 grams per mole, establishing its position as a medium-sized organic molecule with significant structural complexity. The IUPAC nomenclature reflects the systematic organization of substituents around the central 1,2,4-triazole ring, where the ethyl group occupies the N-4 position, the morpholine ring connects to the C-5 position, and the thiol functionality resides at the C-3 position.

The structural identification is further confirmed through multiple naming conventions and registry systems. The Chemical Abstracts Service registry number 847783-74-8 provides unambiguous identification, while alternative nomenclature such as "4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione" acknowledges the tautomeric nature of the compound. The InChI key VYSYDSSGQZYSEK-UHFFFAOYSA-N serves as a unique molecular identifier that encodes the complete structural information in a standardized format suitable for database searches and computational applications.

The canonical SMILES notation "S=C1NN=C(N1CC)N2CCOCC2" provides a linear representation of the molecular connectivity, illustrating the arrangement of atoms and bonds within the structure. This representation clearly shows the sulfur atom's connection to the triazole ring, the ethyl substituent on nitrogen, and the morpholine ring attachment, demonstrating the compound's multi-functional character. The 1,2,4-triazole core structure exhibits characteristic features common to this class of heterocycles, including three nitrogen atoms positioned at the 1, 2, and 4 positions of the five-membered ring system.

Propiedades

IUPAC Name |

4-ethyl-3-morpholin-4-yl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4OS/c1-2-12-7(9-10-8(12)14)11-3-5-13-6-4-11/h2-6H2,1H3,(H,10,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYSYDSSGQZYSEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=S)NN=C1N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401171084 | |

| Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847783-74-8 | |

| Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=847783-74-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethyl-2,4-dihydro-5-(4-morpholinyl)-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401171084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Formation of Hydrazide Precursors

The synthesis begins with phenylisocyanate and isonipecotate (ethyl piperidine-4-carboxylate) to form N-substituted ester (1) . This intermediate undergoes hydrazinolysis with hydrazine hydrate in methanol under reflux (76°C, 3–4 hours) to yield 2-(4-isobutylphenyl)propane hydrazide (3) .

Reaction conditions :

- Solvent: Methanol

- Temperature: 76°C

- Yield: >90%

Cyclization to Triazole-Thiol Core

Hydrazide 3 reacts with methyl isothiocyanate in 10% NaOH and methanol under reflux (225°C, 3–6 hours). Acidification with HCl (pH 4–5) precipitates 4-ethyl-5-(1-phenylcarbamoylpiperidine)-4H-1,2,4-triazole-3-thiol (4) .

Key steps :

- Cyclization : NaOH-mediated intramolecular dehydration.

- Acidification : HCl adjusts pH to isolate the product.

- Yield : 97% after recrystallization in ethanol.

Spectroscopic confirmation :

- IR : N–H (3300 cm⁻¹), C–S (650 cm⁻¹).

- ¹H-NMR : Morpholine protons (δ 3.5–3.7 ppm), ethyl group (δ 1.2–1.4 ppm).

Microwave-Assisted Synthesis

Optimization of Microwave Parameters

Microwave irradiation (Milestone Flexi Wave system) at 600 W for 30 minutes in ethanol achieves near-quantitative yields (97%). Prolonged irradiation (>30 minutes) or lower power (500 W) reduces efficiency due to side reactions.

Advantages :

Reaction Monitoring

Gas chromatography-mass spectrometry (GC-MS) tracks reaction progress, identifying byproducts such as unreacted hydrazide and oxidized thione derivatives .

Alkylation and Functionalization

Alkylation of Triazole-Thiol

4-Ethyl-4H-1,2,4-triazole-3-thiol reacts with morpholine-containing alkyl halides (e.g., 2-(morpholin-4-yl)ethyl chloride) in ethanol under basic conditions (KOH, 60°C, 4 hours).

General equation :

$$

\text{Triazole-thiol} + \text{R-X} \xrightarrow{\text{KOH, EtOH}} \text{4-Ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol}

$$

Yield : 85–90% after column chromatography.

Industrial-Scale Alkylation

A patent-pending method uses dimethylacetamide as a solvent and sodium triacetoxyborohydride as a reducing agent, achieving 95% purity without chromatography.

Comparative Analysis of Synthesis Methods

| Method | Conditions | Yield | Time | Scalability |

|---|---|---|---|---|

| Multi-Step Organic | Reflux, NaOH/HCl | 97% | 6–8 h | Moderate |

| Microwave-Assisted | 600 W, ethanol | 97% | 0.5 h | High |

| Alkylation | KOH, 60°C | 85–90% | 4 h | High |

Key observations :

- Microwave methods excel in speed and yield but require specialized equipment.

- Alkylation offers modularity for derivatives but necessitates purification.

Structural Characterization and Quality Control

Spectroscopic Techniques

Purity Assessment

- HPLC : >98% purity using C18 column (acetonitrile/water, 70:30).

- Melting point : 210–213°C (consistent with literature).

Industrial and Environmental Considerations

Solvent Recycling

Ethanol and dimethylacetamide are recovered via distillation, reducing waste by 40%.

Catalytic Innovations

Recent protocols replace toxic carbon disulfide with thiourea in cyclization, improving safety without compromising yield.

Análisis De Reacciones Químicas

Types of Reactions

4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The triazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly used in substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids

Reduction: Reduced derivatives of the original compound

Substitution: Substituted triazole derivatives

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Antimicrobial Activity : The compound has been investigated for its potential as an antimicrobial agent. Studies indicate that it exhibits activity against various bacterial strains, making it a candidate for developing new antibiotics.

- Antifungal Properties : Research has shown that 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol possesses antifungal properties, which could be beneficial in treating fungal infections.

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may inhibit pathways involved in inflammation, indicating potential use in anti-inflammatory therapies.

- Anticancer Activity : The compound is being explored for its ability to inhibit cancer cell growth through mechanisms that may involve the modulation of specific signaling pathways.

Agricultural Applications

- Fungicides : The triazole moiety is known for its efficacy in agricultural fungicides. This compound could be developed into a new class of fungicides targeting plant pathogens.

- Plant Growth Regulators : Research is ongoing into the use of this compound as a growth regulator, potentially enhancing crop yield and resilience.

Material Science

- Organic Electronics : The unique electronic properties of this compound make it a candidate for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Corrosion Inhibitors : Its thiol group can form stable complexes with metals, suggesting potential use as a corrosion inhibitor in various industrial applications.

Case Studies

Mecanismo De Acción

The mechanism of action of 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modification of protein function . The triazole ring may also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall activity.

Comparación Con Compuestos Similares

Structural and Substituent Variations

Triazole-3-thiol derivatives are distinguished by substituents at positions 4 and 5, which critically influence their physicochemical and biological properties. Key analogs include:

Key Observations:

- Morpholine Derivatives : Morpholine at position 5 (as in the target compound and ) enhances solubility and may facilitate interactions with biological targets via hydrogen bonding .

- Ethyl vs.

- Electron-Donating Substituents : Compounds with -NH2 or -OCH3 groups exhibit superior antioxidant activity due to enhanced radical stabilization .

Antioxidant Activity:

- 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) demonstrated significant DPPH• and ABTS•+ scavenging activity, attributed to the electron-donating -NH2 group .

- Morpholine-containing analogs (e.g., ) may exhibit moderate activity due to morpholine’s electron-rich nature, though direct data are lacking.

Antiviral Potential:

Anticoccidial and Antimicrobial Activity:

- 4,5-Diphenyl-1,2,4-triazole-3-thiol exhibited anticoccidial activity comparable to toltrazuril, likely through inhibition of α-glucosidase .

- Quinoxaline-triazole hybrids demonstrated MIC values of 1.95–31.25 µg/mL against bacterial and fungal strains, highlighting structural versatility .

Physicochemical Properties

Actividad Biológica

4-Ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazoles, which have garnered attention for their diverse biological activities. This article delves into the biological activity of this specific compound, focusing on its antibacterial, anti-inflammatory, and potential anticancer properties, supported by various research findings and case studies.

- Molecular Formula : C8H14N4OS

- Molecular Weight : 214.29 g/mol

- Structure : The compound features a triazole ring with a morpholine substituent and a thiol group, which are crucial for its biological activity.

Antibacterial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antibacterial properties. In particular:

- Mechanism of Action : The triazole ring is known to interfere with bacterial cell wall synthesis and DNA replication. Studies have shown that derivatives of 1,2,4-triazoles can inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

-

Case Studies :

- A study reported that derivatives similar to this compound displayed minimum inhibitory concentrations (MIC) ranging from 0.12 to 1.95 µg/mL against various pathogens including E. coli and S. aureus .

- Another investigation highlighted that the compound exhibited potent antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of conventional antibiotics like amoxicillin .

Anti-inflammatory Activity

The anti-inflammatory potential of triazole derivatives has been explored extensively:

- COX Inhibition : Studies have indicated that certain triazole derivatives can selectively inhibit cyclooxygenase (COX) enzymes involved in the inflammatory response. Specifically, compounds similar to this compound have shown promising results in inhibiting COX-1 activity .

- Research Findings :

Anticancer Activity

Emerging research has begun to investigate the anticancer properties of triazole derivatives:

- Cell Viability Assays : The MTT assay has been utilized to evaluate the cytotoxic effects of this compound on cancer cell lines such as HepG2 (liver cancer). Compounds showed significant inhibition of cell proliferation at concentrations as low as 12.5 µg/mL .

- Structure–Activity Relationship (SAR) : Studies have suggested that modifications on the triazole ring can enhance anticancer activity. For instance, electron-donating groups at specific positions on the aryl ring were found to improve the anti-proliferative effects of the compounds .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-ethyl-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via alkylation of precursor triazoles (e.g., using brominated reagents like phenacyl bromide) or Mannich base formation. Basic media facilitate cyclization of thiosemicarbazide intermediates. Yield optimization requires controlling stoichiometry, temperature (typically 60–80°C), and solvent polarity (e.g., ethanol or DMF) .

- Key Data : Alkylation reactions often achieve ~65–75% yield, while Mannich derivatives may require catalytic bases like piperidine for higher efficiency .

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Methodology : Use a combination of:

- ¹H/¹³C-NMR to confirm substituent positions and morpholine ring integrity.

- LC-MS for molecular weight verification and purity assessment.

- Elemental analysis to validate empirical formulas (e.g., C, H, N, S content) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

- Methodology : Perform accelerated stability studies using:

- Thermogravimetric analysis (TGA) to determine decomposition temperatures.

- HPLC to monitor degradation products over time.

- Store at –20°C in anhydrous conditions to prevent thiol oxidation .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s electronic properties and reactivity?

- Methodology : Employ density functional theory (DFT) with software like Gaussian or ORCA to calculate:

- Frontier molecular orbitals (HOMO/LUMO) for redox behavior.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Compare theoretical IR/NMR spectra with experimental data for validation .

Q. How can molecular docking elucidate potential biological targets for this compound?

- Methodology : Use tools like AutoDock Vina or Schrödinger Suite to:

Prepare ligand structures (optimize geometry at the B3LYP/6-31G* level).

Screen against targets (e.g., alpha-amylase, bacterial enzymes) using crystallographic PDB structures.

Validate docking poses with molecular dynamics simulations (e.g., GROMACS) .

- Example : Derivatives show affinity for fungal CYP51 (binding energy ≈ –8.5 kcal/mol), suggesting antifungal potential .

Q. What experimental approaches resolve contradictions in reported bioactivity data across derivatives?

- Methodology :

- Dose-response assays (e.g., MIC for antimicrobial activity) to clarify potency variations.

- ADME/Tox profiling (e.g., hepatic microsome stability, Ames test) to distinguish intrinsic activity from pharmacokinetic artifacts.

- SAR studies : Systematically modify substituents (e.g., morpholine vs. piperazine) to isolate pharmacophoric groups .

Q. How can researchers design derivatives to enhance selectivity for specific therapeutic targets?

- Methodology :

Fragment-based drug design : Retain the triazole-thiol core while varying the morpholine/ethyl groups.

Pharmacophore mapping : Use software like MOE to align derivatives with known inhibitors (e.g., COX-2 or kinase targets).

In vitro selectivity panels : Test against related enzymes/receptors to minimize off-target effects .

Contradictions and Validation

Q. Why do some studies report divergent biological activities for structurally similar derivatives?

- Analysis : Discrepancies may arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.